molecular formula C8H8INO2 B13091580 2-(2-Amino-4-iodophenyl)acetic acid

2-(2-Amino-4-iodophenyl)acetic acid

Cat. No.: B13091580
M. Wt: 277.06 g/mol
InChI Key: QGYFNANHYBDSDA-UHFFFAOYSA-N
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Description

2-(2-Amino-4-iodophenyl)acetic acid is an organic compound with the molecular formula C8H8INO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 2-position and an iodine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the iodination of 2-amino-phenylacetic acid. The reaction typically employs iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the phenyl ring .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where an appropriate boronic acid derivative is coupled with an aryl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-iodophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Amino-4-iodophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its iodine content, which can be detected using imaging techniques.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-4-iodophenyl)acetic acid is unique due to the presence of both an amino group and an iodine atom on the phenyl ring.

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-(2-amino-4-iodophenyl)acetic acid

InChI

InChI=1S/C8H8INO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12)

InChI Key

QGYFNANHYBDSDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)N)CC(=O)O

Origin of Product

United States

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